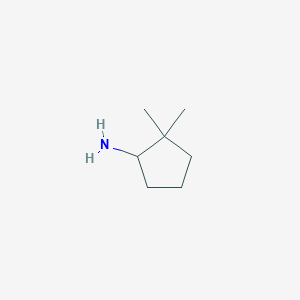

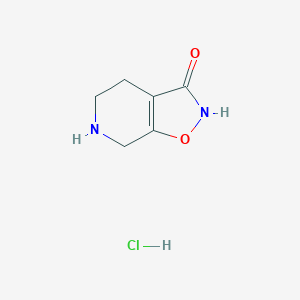

![molecular formula C6H11N3S B122131 2-[(1-甲基-1H-咪唑-2-基)硫代]乙胺 CAS No. 142313-55-1](/img/structure/B122131.png)

2-[(1-甲基-1H-咪唑-2-基)硫代]乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

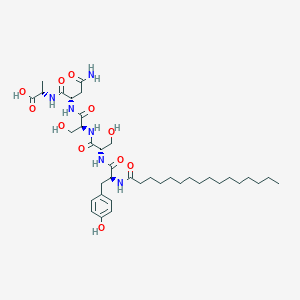

The compound 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 2-(1-Imidazolyl)ethanamine was synthesized from ethyl acrylate by Michael addition with imidazole, followed by hydrazinolysis, the Curtius rearrangement, and hydrolysis, with an overall yield of about 72% . Similarly, the synthesis of 1-methyl-2-(thienyl-2)imidazole involved a general method for methylating 2-R-imidazoles with methyl iodide KOH-dimethoxy ethane . These methods highlight the versatility of imidazole chemistry and the potential for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, was determined using single-crystal X-ray diffraction, and its solid-state transformation was studied through DSC and TGA . These techniques can be applied to determine the molecular structure of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine and to understand its solid-state properties.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, acylation, and formylation, typically occur on the imidazole ring or its substituents . Additionally, the compound 1-(methyldithiocarbonyl)imidazole has been used as a thiocarbonyl transfer reagent for the synthesis of substituted thioureas . These reactions are indicative of the reactivity of imidazole derivatives and may be relevant to the chemical behavior of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For example, the thermodynamic and electrochemical properties of various imidazole-2-thiols have been studied, revealing insights into their oxidation and reduction potentials as well as their pKa values . These properties are crucial for understanding the behavior of these compounds in different environments and could be used to predict the properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine.

科学研究应用

DNA 结合和细胞毒性

- Cu(II) 配合物:已合成三齿配体的 Cu(II) 配合物,包括与 2-[(1-甲基-1H-咪唑-2-基)硫代]乙胺类似的化合物,并评估了其 DNA 结合能力和细胞毒性。这些复合物表现出显着的 DNA 结合倾向和对小牛胸腺 DNA 的轻微结构变化,表明在靶向药物输送和癌症治疗中的潜在应用 (Kumar 等,2012)。

抗惊厥活性

- 新型半碳腙衍生物:已合成与 2-[(1-甲基-1H-咪唑-2-基)硫代]乙胺在结构上相关的芳基烷基咪唑的半碳腙衍生物,并测试了其抗惊厥活性。这些化合物在癫痫模型中显示出有希望的结果,表明在开发新的抗惊厥药物中具有潜力 (Çalış 等,2011)。

抗胆碱酯酶活性

- 四唑衍生物:一项涉及与 2-[(1-甲基-1H-咪唑-2-基)硫代]乙胺相关的四唑衍生物的合成和评估的研究揭示了它们作为抗胆碱酯酶剂的潜力。可以进一步探索这些化合物以治疗阿尔茨海默病等疾病 (Mohsen 等,2014)。

合成与结构研究

- 手性和非手性亚胺:对源自咪唑-4-甲醛(在结构上与 2-[(1-甲基-1H-咪唑-2-基)硫代]乙胺相关)的新亚胺和双亚胺的合成和性质的研究,为开发具有潜在药物应用的新型手性物质提供了见解 (Pařík & Chlupatý, 2014)。

自发烷基化和化学转化

- 甲硫咪唑的烷基化:研究表明甲硫咪唑与 1,2-二氯乙烷自发 S-烷基化,生成 2-[(1-甲基-1H-咪唑-2-基)硫代]乙胺等衍生物。这项研究有助于理解相关化合物的化学转化和合成途径 (Štefan 等,2021)。

抗菌和抗氧化活性

- 基于咪唑的新型杂环化合物:新型基于咪唑的杂环化合物的合成及其抗菌、抗氧化和细胞毒性评估表明了开发新治疗剂的潜力 (Abdel-Wahab 等,2011)。

缓蚀

- 咪唑衍生物作为缓蚀剂:卤代咪唑衍生物已被探索作为酸性溶液中低碳钢的缓蚀剂,展示了在材料科学和工业维护中的潜在应用 (Zhang 等,2015)。

属性

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQTALDNNAJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407109 |

Source

|

| Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine | |

CAS RN |

142313-55-1 |

Source

|

| Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

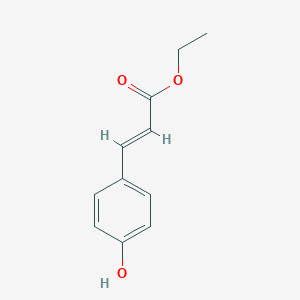

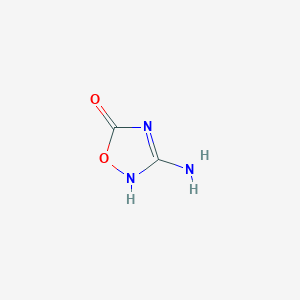

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

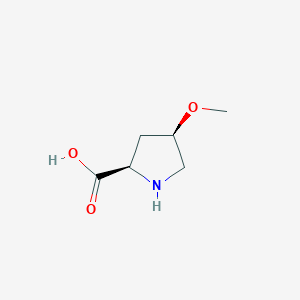

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)

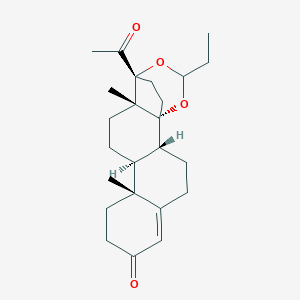

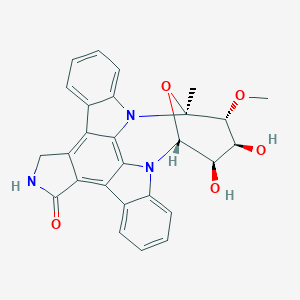

![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

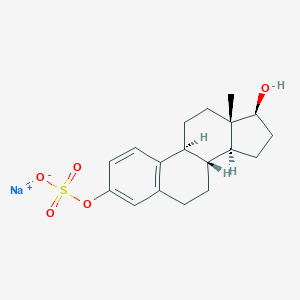

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)